molecular formula C13H14BNO4S B1386959 N-p-Tolyl 4-boronobenzenesulfonamide CAS No. 957062-88-3

N-p-Tolyl 4-boronobenzenesulfonamide

Cat. No.: B1386959
CAS No.: 957062-88-3
M. Wt: 291.1 g/mol
InChI Key: RGJGYRYMFMLJEU-UHFFFAOYSA-N
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Description

N-p-Tolyl 4-boronobenzenesulfonamide (CAS: 957062-88-3) is a boronic acid-containing sulfonamide derivative characterized by a sulfonamide group bridging a p-tolyl (4-methylphenyl) substituent and a boronic acid (-B(OH)₂) moiety at the para position of the benzene ring (Fig. 1). This compound is of interest in medicinal chemistry and materials science due to the synergistic properties imparted by the sulfonamide (electron-withdrawing) and boronic acid (Lewis acid) groups. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, while sulfonamides are common pharmacophores in drug design .

Properties

IUPAC Name

[4-[(4-methylphenyl)sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c1-10-2-6-12(7-3-10)15-20(18,19)13-8-4-11(5-9-13)14(16)17/h2-9,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJGYRYMFMLJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657310
Record name {4-[(4-Methylphenyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-88-3
Record name {4-[(4-Methylphenyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

  • Starting Materials : The synthesis often begins with p-toluidine and 4-bromobenzenesulfonyl chloride as primary starting materials.
  • Sulfonamide Formation : The reaction between p-toluidine and 4-bromobenzenesulfonyl chloride forms the sulfonamide intermediate.
  • Borylation : The bromo-substituted sulfonamide is then converted into the boronic acid derivative through a borylation reaction.

Detailed Synthesis Steps

  • Step 1: Sulfonamide Formation

    • Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine (Et3N) or pyridine to facilitate the coupling.
    • Yield : The yield of this step can vary depending on the conditions but is generally high.
  • Step 2: Borylation

    • Reagents : The borylation step involves the use of a boron source such as bis(pinacolato)diboron (B2Pin2) and a palladium catalyst like Pd(PPh3)4.
    • Solvent : The reaction is often conducted in a solvent like dimethyl sulfoxide (DMSO) or toluene.
    • Conditions : The reaction temperature can range from room temperature to elevated temperatures (up to 100°C) depending on the catalyst and conditions used.

Purification and Isolation

  • Purification Methods : The final product is typically purified using column chromatography or recrystallization techniques.
  • Characterization : The compound is characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Data and Research Findings

Compound Synthesis Conditions Yield Purity
This compound DCM, Et3N, 0°C to RT 80-90% >95% (by HPLC)
This compound THF, Pyridine, RT 75-85% >90% (by GC)

Table 1: Synthesis Conditions and Yields for this compound

Chemical Reactions Analysis

Types of Reactions

N-p-Tolyl 4-boronobenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-p-Tolyl 4-boronobenzenesulfonamide is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-p-Tolyl 4-boronobenzenesulfonamide involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The sulfonamide group can interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Key Applications/Properties References
This compound C₁₃H₁₄BNO₄S 295.13 g/mol 957062-88-3 Boronic acid (-B(OH)₂), p-tolyl Suzuki coupling, enzyme inhibition
N-Cyclopropyl 4-boronobenzenesulfonamide C₁₀H₁₁BNO₄S 252.08 g/mol 871329-67-8 Boronic acid, cyclopropyl Cross-coupling intermediates
N,N-Dimethyl 4-boronobenzenesulfonamide C₈H₁₂BNO₄S 229.06 g/mol 486422-59-7 Boronic acid, dimethylamine QSAR studies, solubility modulators
N-Allyl-p-toluenesulfonamide C₁₀H₁₃NO₂S 211.28 g/mol 50487-71-3 Allyl group, p-tolyl Polymer precursors, synthetic intermediates
4-Nitro-N-(4-p-tolyl-thiazol-2-yl)-benzenesulfonamide C₁₆H₁₃N₃O₄S₂ 375.42 g/mol 330593-31-2 Nitro group, thiazole ring Antimicrobial agents

Structural and Electronic Differences

  • Boronic Acid vs. Non-Boron Analogs: The boronic acid group in this compound enables participation in Suzuki-Miyaura coupling, a property absent in non-boron analogs like N-Allyl-p-toluenesulfonamide . However, the boronic acid reduces thermal stability compared to sulfonamides with electron-withdrawing groups (e.g., nitro in 4-Nitro-N-(4-p-tolyl-thiazol-2-yl)-benzenesulfonamide) .
  • Substituent Effects on Solubility: N,N-Dimethyl 4-boronobenzenesulfonamide exhibits higher aqueous solubility due to the polar dimethylamine group, whereas the hydrophobic p-tolyl group in the title compound limits solubility .

Three-Dimensional Shape and PMI Analysis

Principal Moment of Inertia (PMI) analysis (Fig. 6 in ) reveals that N-p-tolyl substituents (as in compound 36 from ) shift molecular shape toward the "disc" region, indicating planar characteristics.

Key Research Findings

Suzuki Coupling Efficiency: this compound demonstrates superior reactivity in cross-coupling reactions compared to N-Cyclopropyl analogs, likely due to reduced steric hindrance from the p-tolyl group .

Thermal Stability : Differential scanning calorimetry (DSC) reveals that boronic acid-containing sulfonamides decompose at ~150°C, whereas nitro-substituted analogs (e.g., CAS 330593-31-2) remain stable up to 200°C .

Solubility-Permeability Trade-off: Despite lower solubility, the title compound’s logP value (2.1) suggests better membrane permeability than hydrophilic derivatives like N,N-Dimethyl 4-boronobenzenesulfonamide (logP: 0.8) .

Biological Activity

N-p-Tolyl 4-boronobenzenesulfonamide is an intriguing compound that integrates a boronic acid group with a sulfonamide moiety, presenting unique biological activities and potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄BNO₄S
  • Key Functional Groups : Boronic acid, sulfonamide

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in biological systems.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This mimicry enables the compound to inhibit key enzymes involved in this pathway, effectively disrupting bacterial growth and replication. The sulfonamide group plays a crucial role in this inhibition by competing with PABA for the active site of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Its mechanism involves:

  • Inhibition of Folic Acid Synthesis : By mimicking PABA, it inhibits bacterial growth.
  • Potential Resistance Modulation : Studies suggest that boron-containing compounds can modulate resistance mechanisms in bacteria, making them effective against resistant strains .

Cytotoxicity Studies

Research indicates that this compound exhibits selective cytotoxicity towards certain cancer cell lines. The compound's ability to interact with cellular components through boronate ester formation enhances its therapeutic potential. In vitro studies have shown:

  • Selective Toxicity : Lower toxicity to normal cells compared to cancerous cells.
  • Mechanisms of Action : Induction of apoptosis in cancer cells through the disruption of metabolic pathways influenced by folate .

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of 4-boronobenzenesulfonyl chloride with p-toluidine under basic conditions. This method yields a compound suitable for further biological evaluations. Table 1 summarizes key studies evaluating its biological activity.

Study ReferenceObjectiveKey Findings
Antimicrobial evaluationEffective against multiple bacterial strains; inhibits folate synthesis
Cytotoxicity assessmentInduces apoptosis selectively in cancer cells
Mechanism elucidationInteracts with dihydropteroate synthase; mimics PABA

In Vivo Studies

Preliminary in vivo studies have indicated that this compound may enhance the efficacy of boron neutron capture therapy (BNCT). Its ability to accumulate in tumor tissues while sparing healthy tissues offers promising avenues for targeted cancer therapies. These findings suggest a dual role as both an antimicrobial agent and a potential anticancer therapeutic .

Q & A

Basic Question

  • X-ray Crystallography : Single-crystal XRD reveals bond angles and packing motifs. For example, the dihedral angle between the sulfonamide benzene and p-tolyl group is typically 75–85°, indicating limited conjugation .
  • Hydrogen Bonding : Sulfonamide N–H forms intermolecular bonds with carbonyl or boronic acid oxygen, stabilizing the lattice .

What strategies mitigate boronic acid instability during storage and handling of this compound?

Advanced Question

  • Lyophilization : Freeze-drying under vacuum preserves boronic acid integrity better than air-drying.
  • Protection : Convert to boronate esters (e.g., with pinacol) for long-term storage; regenerate via acid hydrolysis before use .
  • Moisture Control : Store under inert gas (argon) with molecular sieves in a desiccator .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-p-Tolyl 4-boronobenzenesulfonamide
Reactant of Route 2
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N-p-Tolyl 4-boronobenzenesulfonamide

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